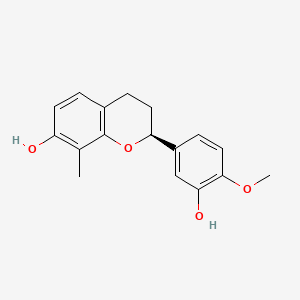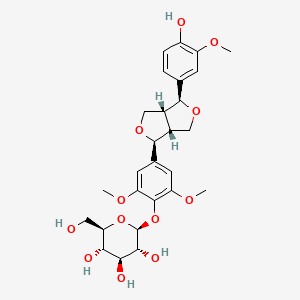
Mcp-tva-argipressin
Übersicht
Beschreibung
Mcp-tva-argipressin is a synthetic peptide hormone that is structurally similar to the natural hormone arginine vasopressin. It is commonly used in medical research for its potential therapeutic effects and in environmental research for its role in pollution management.
Wirkmechanismus
Target of Action
Mcp-tva-argipressin is a synthetic analogue of the hormone vasopressin . Vasopressin, also known as arginine-vasopressin or antidiuretic hormone, is a nonapeptide primarily produced in the hypothalamus . It exhibits diverse physiological functions related to diuresis, hemodynamic modulation, and behavior . The primary targets of vasopressin are the V1 and V2 cellular receptors .
Biochemical Pathways
The activation of V1 receptors on vascular smooth muscle cells leads to peripheral vasoconstriction, increasing systemic vascular resistance and blood pressure . On the other hand, the activation of V2 receptors in the kidneys promotes water reabsorption by the renal tubules , contributing to the antidiuretic effect of vasopressin .
Biochemische Analyse
Biochemical Properties
Mcp-tva-argipressin interacts with several key enzymes, proteins, and biomolecules in biochemical reactions. It primarily binds to vasopressin receptors, including V1a, V2, and V1b receptors. The interaction with V1a receptors, located on vascular smooth muscle cells, induces vasoconstriction by activating phospholipase C, which increases intracellular calcium levels . Additionally, this compound interacts with V2 receptors in the renal collecting ducts, promoting water reabsorption and increasing plasma volume . The compound also has a high affinity for oxytocin receptors, which can lead to cross-activation and potential side effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In vascular smooth muscle cells, it induces vasoconstriction by increasing intracellular calcium levels through the activation of V1a receptors . In renal tubular cells, the interaction with V2 receptors enhances water reabsorption, thereby influencing cell signaling pathways related to water balance and osmoregulation . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors involved in the regulation of water and electrolyte homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves binding to specific vasopressin receptors, leading to a cascade of intracellular events. Upon binding to V1a receptors, this compound activates phospholipase C, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol trisphosphate and diacylglycerol . This results in the release of calcium ions from intracellular stores, leading to vasoconstriction. In the kidneys, binding to V2 receptors activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and promoting the insertion of aquaporin-2 channels into the apical membrane of collecting duct cells . This enhances water reabsorption and increases plasma volume.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound maintains its vasoconstrictive and antidiuretic effects, although the magnitude of these effects may diminish with prolonged exposure . Additionally, in vitro and in vivo studies have demonstrated that this compound can induce sustained changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively induces vasoconstriction and increases plasma volume without significant adverse effects . At higher doses, this compound can cause toxic effects, including excessive vasoconstriction, ischemia, and potential organ damage . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interaction with vasopressin receptors. The compound influences the metabolism of water and electrolytes by modulating the activity of enzymes and transporters involved in these processes . For example, the activation of V2 receptors in the kidneys enhances the reabsorption of water and sodium, thereby affecting metabolic flux and metabolite levels . Additionally, this compound can impact the metabolism of other hormones and signaling molecules through its cross-activation of oxytocin receptors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is primarily transported via the bloodstream, where it binds to plasma proteins and is distributed to target tissues . In the kidneys, this compound is transported to the renal collecting ducts, where it binds to V2 receptors and exerts its antidiuretic effects . The localization and accumulation of this compound within specific tissues are influenced by its binding affinity to vasopressin and oxytocin receptors .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with vasopressin receptors. Upon binding to V1a receptors on vascular smooth muscle cells, the compound is localized to the plasma membrane, where it activates intracellular signaling pathways . In renal tubular cells, this compound is localized to the apical membrane of collecting duct cells, where it promotes the insertion of aquaporin-2 channels and enhances water reabsorption . The subcellular localization of this compound is critical for its activity and function in regulating water balance and blood pressure.
Vorbereitungsmethoden
Mcp-tva-argipressin is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to a growing peptide chain, using protecting groups to prevent unwanted side reactions. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality . Industrial production methods typically involve large-scale peptide synthesizers and automated systems to increase efficiency and yield.
Analyse Chemischer Reaktionen
Mcp-tva-argipressin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms in the peptide chain, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to modifications in the peptide structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Mcp-tva-argipressin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use it to investigate the role of vasopressin analogues in various physiological processes.
Medicine: It has potential therapeutic applications in conditions like diabetes insipidus and vasodilatory shock.
Industry: It is used in environmental research for its role in pollution management and as a potential biomarker for environmental monitoring
Vergleich Mit ähnlichen Verbindungen
Mcp-tva-argipressin is unique compared to other vasopressin analogues due to its specific modifications, which enhance its stability and receptor selectivity. Similar compounds include:
Desmopressin: A synthetic analogue with primarily antidiuretic effects.
Terlipressin: A long-acting vasopressin analogue used in the treatment of variceal bleeding.
Ornipressin: Another vasopressin analogue with vasoconstrictive properties
These analogues differ in their receptor selectivity, duration of action, and therapeutic applications, making this compound a valuable addition to the family of vasopressin analogues.
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H74N12O10S2/c1-4-73-33-19-17-32(18-20-33)26-35-44(67)59-36(25-31-13-7-5-8-14-31)46(69)62-42(30(2)3)48(71)60-37(27-40(52)64)45(68)61-38(29-74-75-51(28-41(65)57-35)21-9-6-10-22-51)49(72)63-24-12-16-39(63)47(70)58-34(43(53)66)15-11-23-56-50(54)55/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,64)(H2,53,66)(H,57,65)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,54,55,56)/t34-,35+,36-,37-,38-,39-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLYXDZRLDZVIS-XXNQTUAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H74N12O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238094 | |
| Record name | SK&F 101926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90332-82-4 | |
| Record name | Vasopressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valyl(4)-arginyl(8)-deslycine(9)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090332824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SK&F 101926 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-101926 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S4LA22APY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S,4S,5R,6S)-6-[5-amino-2-[(2-phenylpyrazol-3-yl)sulfamoyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199715.png)











![Methyl (1R,12S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate](/img/structure/B1199735.png)
